REACTION_CXSMILES
|
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1.[C:13](=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[CH3:13][CH2:3][C:4](=[O:1])[CH2:5][CH2:6][CH2:7][CH2:2][CH3:12] |f:0.1,2.3.4|
|
Name
|
product
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux through a Soxhlet extractor for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The Soxhlet thimble was charged with Type 4 A molecular sieves (16 g)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
subjected to rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to afford a slightly yellow wax at a 68% yield
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl ether
|
Type
|
CUSTOM
|
Details
|
gave white crystals
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CCC(CCCCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1.[C:13](=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[CH3:13][CH2:3][C:4](=[O:1])[CH2:5][CH2:6][CH2:7][CH2:2][CH3:12] |f:0.1,2.3.4|
|
Name
|
product
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux through a Soxhlet extractor for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The Soxhlet thimble was charged with Type 4 A molecular sieves (16 g)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
subjected to rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to afford a slightly yellow wax at a 68% yield
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl ether
|
Type
|
CUSTOM
|
Details
|
gave white crystals
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CCC(CCCCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |